molecular formula C7H9BrN2O B591771 (6-Bromo-2-methoxypyridin-3-yl)methanamine CAS No. 1802489-58-2

(6-Bromo-2-methoxypyridin-3-yl)methanamine

Cat. No. B591771
M. Wt: 217.066
InChI Key: NOTNZNQRYKOSCL-UHFFFAOYSA-N
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Description

“(6-Bromo-2-methoxypyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 1802489-58-2 . It has a molecular weight of 217.07 . The compound is typically a white to yellow solid at room temperature .


Molecular Structure Analysis

The InChI code for “(6-Bromo-2-methoxypyridin-3-yl)methanamine” is 1S/C7H9BrN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,4,9H2,1H3 . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

“(6-Bromo-2-methoxypyridin-3-yl)methanamine” is a white to yellow solid at room temperature . It has a molecular weight of 217.07 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require specific experimental measurements or predictions from computational models.

Scientific Research Applications

Synthesis of Novel Compounds

  • Dopamine and Serotonin Receptor Antagonists : Hirokawa, Horikawa, and Kato (2000) describe the efficient synthesis of a compound that serves as a moiety for potent dopamine D2 and D3 as well as serotonin-3 (5-HT3) receptors antagonist (Hirokawa, Horikawa, & Kato, 2000). This research highlights the utility of such chemical structures in the development of neuropsychiatric disorder treatments.

  • Antibacterial and Antifungal Applications : Rao, Prasad, and Rao (2013) synthesized a novel azetidine derivative and evaluated its antibacterial and antifungal activities, showing acceptable results (Rao, Prasad, & Rao, 2013). Such derivatives could offer new pathways for developing antimicrobial agents.

Molecular Structure and Hydrogen Bonding

  • Böck et al. (2021) reported the synthesis and structural characterization of mono-hydrobromide salts of N,4-diheteroaryl 2-aminothiazoles, highlighting different protonation sites and hydrogen bonding patterns (Böck et al., 2021). This study contributes to the understanding of molecular interactions and structural dynamics of similar chemical entities.

Antimicrobial and Antifungal Activities

  • Design and Synthesis of Antimicrobial Compounds : Thomas, Adhikari, and Shetty (2010) developed a series of methanamine derivatives starting from 4-methoxyaniline, which demonstrated moderate to very good antibacterial and antifungal activities (Thomas, Adhikari, & Shetty, 2010). This research underscores the potential of methanamine derivatives in addressing resistance to first-line antibiotics.

Development of New Materials

  • Liquid Crystalline Behavior and Photophysical Properties : Ahipa, Kumar, Rao, Prasad, and Adhikari (2014) synthesized a series of compounds with potential as mesogens, characterized by their liquid crystalline behavior and luminescent properties (Ahipa et al., 2014). Such materials could find applications in advanced display technologies and optical devices.

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H302, H315, H320, and H335 . These statements suggest that the compound may be harmful if swallowed, may cause skin irritation, may cause eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(6-bromo-2-methoxypyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,4,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOTNZNQRYKOSCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281438
Record name 6-Bromo-2-methoxy-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-Bromo-2-methoxypyridin-3-yl)methanamine

CAS RN

1802489-58-2
Record name 6-Bromo-2-methoxy-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1802489-58-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Bromo-2-methoxy-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701281438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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